2-(7-Aminonaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Aminonaphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with an amino group at the 7-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Aminonaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 7-nitronaphthalene with ethyl bromoacetate, followed by reduction of the nitro group to an amino group using hydrogenation or other reducing agents. The resulting intermediate is then hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(7-Aminonaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(7-Aminonaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(7-Aminonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA or interact with proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar structure but with the acetic acid moiety at the 1-position.
Indole-3-acetic acid: Contains an indole ring instead of a naphthalene ring.
Naphthalene-1-carboxylic acid: Similar naphthalene structure but with a carboxylic acid group instead of an acetic acid moiety
Uniqueness
2-(7-Aminonaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(7-aminonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h1-5,7H,6,13H2,(H,14,15) |
InChI Key |
BOJHFOMVPIJWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.